molecular formula C20H19FN2O2 B2594605 2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide CAS No. 851404-63-2

2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide

Cat. No.: B2594605
CAS No.: 851404-63-2
M. Wt: 338.382
InChI Key: ZXMDSWGGZWTGCG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group and a quinoline derivative, making it an interesting subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the quinoline derivative can be synthesized through a condensation reaction involving aniline and ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-2-oxoethoxy-4-methyl-2H-chromen-2-one
  • 2-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic acid

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide stands out due to its unique combination of a fluorophenyl group and a quinoline derivative. This structure provides distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-13-2-5-15-12-16(20(25)23-18(15)10-13)8-9-22-19(24)11-14-3-6-17(21)7-4-14/h2-7,10,12H,8-9,11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMDSWGGZWTGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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